Anthracene is a solid polycyclic aromatic hydrocarbon with the chemical formula . It consists of three fused benzene rings and is a component of coal tar, where it is present at approximately 1.5% concentration. Anthracene appears colorless in its pure form but exhibits a blue fluorescence under ultraviolet light, peaking between 400 and 500 nanometers. It was first isolated from coal tar in 1832 by French chemists Jean-Baptiste Dumas and Auguste Laurent. The mineral form of anthracene is known as freitalite, which is associated with coal deposits .
Anthracene is considered a moderately toxic compound. Exposure can occur through inhalation, ingestion, or skin contact. Although not readily flammable, anthracene dust can form explosive mixtures with air.
Research indicates that anthracene is generally noncarcinogenic, with consistent negative findings in both in vitro and in vivo genotoxicity tests. Early studies suggested potential carcinogenicity due to contamination with other polycyclic aromatic hydrocarbons. Notably, anthracene is readily biodegradable in soil and particularly susceptible to degradation when exposed to light .
The primary methods for synthesizing anthracene include:
Anthracene has several important applications:
Anthracene's interactions with various substances have been extensively studied:
Anthracene shares structural similarities with other polycyclic aromatic hydrocarbons. Here are some comparable compounds:
Compound | Structure Type | Unique Features |
---|---|---|
Naphthalene | Two fused benzene rings | Smaller than anthracene; used in mothballs and as a solvent. |
Phenanthrene | Three fused rings | Has a different arrangement of rings; less stable than anthracene. |
Tetracene | Four fused rings | Exhibits different electronic properties; used in organic electronics. |
Pyrene | Four fused rings | Known for its fluorescence properties; used in organic light-emitting diodes. |
Anthracene's unique three-ring structure allows it to exhibit distinct physical and chemical properties compared to these similar compounds, particularly its fluorescence characteristics and reactivity patterns .
High-temperature carbonisation of bituminous coal affords coal tar containing approximately 1.2–1.4 mass percent anthracene in the 300 °C–360 °C “anthracene oil” fraction [1] [2]. Separation relies on stepwise enrichment of this dilute feedstock.
Method | Key Process Variables | Representative Purity (%) | Overall Yield (%) | Notes | Citation |
---|---|---|---|---|---|
Vacuum distillation of “anthracene mud”, benzene digestion, formaldehyde-induced selective precipitation, followed by recrystallisation | 20–25 kPa; 250–300 °C distillation; digestion at ambient temperature | 95 [2] | 60–70 [2] | Cost-effective route adopted in several steel-plant tar distilleries | [2] |
Counter-current liquid-liquid extraction of anthracene / phenanthrene mixture using diethylene glycol + decane (1 : 8 w/w) at 80–85 °C | 10 theoretical plates; continuous flow | 98 [3] | 80 [3] | Simultaneously yields 90% phenanthrene in raffinate | [3] |
Dimethylformamide double solvent-crystallisation (dissolution at 90 °C, cooling to 25 °C) | Solvent-to-solid 1.8 g mL⁻¹; 90 min isothermal hold | 96 [4] | 67 [4] | Solvent recycled by vacuum distillation; low environmental burden | [4] |
Sequential washing, distillation with ethylene glycol, then zone refining | Gradient 160–280 °C; nitrogen sweep 5 kPa | >99 [5] | 45–50 [5] | Produces single-crystal plates for optoelectronics | [5] |
Crystallisation, especially from dimethylformamide or ethylene glycol, remains indispensable for removing phenanthrene and carbazole which co-crystallise readily owing to similar $$ \pi $$–$$ \pi $$ stacking energies [4] [5]. Continuous counter-current extraction has emerged as the highest-yield industrial option, whereas multistep recrystallisation delivers electronic-grade purity required for photonic devices [3] [5].
The historical Haworth synthesis exemplifies a four-step Friedel–Crafts sequence (Scheme 1):
a) acylation of benzene with phthalic anhydride using aluminium trichloride to give o-benzoylbenzoic acid;
b) dehydration–cyclisation to 9,10-anthraquinone;
c) Clemmensen or Wolff–Kishner reduction to 9,10-dihydroanthracene;
d) dehydrogenation with palladium on carbon to anthracene [6] [7] [8].
Contemporary refinements replace aluminium trichloride with trifluoromethanesulfonic acid enabling acylation of sterically hindered “twisted” amides at ambient temperature, shortening the sequence to two operations and furnishing substituted anthracenes in 70–85% isolated yield [9]. Sodium borohydride reductions in diglyme–methanol quantitatively convert anthrones to anthracenes under milder conditions than classical zinc dust procedures, preserving sensitive substituents [10].
Representative Friedel–Crafts Route | Starting Material | Catalyst | Overall Yield to Anthracene (%) | Citation |
---|---|---|---|---|
Classic Haworth (4 steps) | Benzene + phthalic anhydride | Aluminium trichloride | 40–60 [6] [7] | [6] [7] |
Twisted amide acylation (2 steps) | Benzoylpiperidine-2,6-dione | Trifluoromethanesulfonic acid | 72–80 [9] | [9] |
Anthrone reduction upgrade | 9,10-Anthracen-9-one | Sodium borohydride, diglyme / methanol | 95–99 [10] | [10] |
Cycloaddition between 1,4-naphthoquinone and 1,3-butadiene affords 1,4,4a,9a-tetrahydro-9,10-anthracenedione; subsequent aromatisation (chromium trioxide) followed by zinc dust reduction completes the synthesis of anthracene [8] [11]. Conducted at −78 °C → 25 °C in dichloromethane, the cycloaddition delivers >90% adduct yield [12]. Larger-scale ethanol reflux renders a 99% isolated yield in a single night’s reaction [11].
Functionalised dienophiles such as 2-iodobenzoyl-1,4-naphthoquinone participate analogously, providing angular or linear hydroanthraquinones that serve as precursors to halogenated anthracenes after dehydrohalogenation and aromatisation [12] [13].
Transition metal catalysis provides direct construction of highly substituted anthracene frameworks from simple alkynes via [2 + 2 + 2] cyclotrimerisation.
Catalyst System | Substrate Type | Conditions | Anthracene Product (examples) | Yield (%) | Citation |
---|---|---|---|---|---|
Pentamethylcyclopentadienyl rhodium dichloride / copper(II) acetate | 1,6-Diynes + arylboronic acids | Dimethylformamide, 120 °C, 0.5 mol % Rh | 1,2,3,4-Tetrasubstituted anthracenes | 58–80 [14] [15] | [14] [15] |
Bis(trimethylsilyl)acetylene triyne, cobalt(II) chloride-bisphosphine | Intramolecular triyne | 100 °C, 2 mol % Co | 2,3,6,7-Tetrahalogenated anthracenes after oxidative desilylation | 65–78 [15] [16] | [15] [16] |
Pentamethylcyclopentadienyl ruthenium chloride-cyclooctadiene | 1,6-Diynes + mono-alkyne | Toluene, 25 °C, 1 mol % Ru | Meta-substituted anthracenes and fused bicyclic aromatics | 60–85 [17] | [17] |
Triethylphosphine–gold(I) bis(trifluoromethanesulfonyl)imide | o-Alkynyldiarylmethanes | 80 °C, 5 mol % Au | 9-Alkyl-10-aryl anthracenes (21 examples) | 58–80 [18] | [18] |
Transition-metal methods exhibit broad functional-group tolerance (esters, nitriles, amines) and permit late-stage diversification, which is advantageous for organic electronic materials design [19] [20].
Reaction Type | Position Selectivity | Relative Rate vs Benzene | Resonance Energy Loss (kJ/mol) | Temperature Range (°C) |
---|---|---|---|---|
Nitration (HNO₃/H₂SO₄) | 9-position (γ) | ~100× faster | 50.3 | 0-25 |
Halogenation (Br₂) | 9,10-addition → 9-substitution | ~50× faster | 50.3 | -10-50 |
Halogenation (Cl₂) | 9,10-addition → 9-substitution | ~30× faster | 50.3 | 0-40 |
Friedel-Crafts Acylation | 9-position (γ) | ~25× faster | 50.3 | 20-80 |
Sulfonation (SO₃) | 9-position (γ) | ~40× faster | 50.3 | 60-120 |
Formylation (POCl₃/DMF) | 9-position (γ) | ~20× faster | 50.3 | 80-100 |
Halogenation reactions of anthracene exhibit particularly interesting mechanistic features. At low temperatures, molecular bromine or chlorine undergoes initial 1,4-addition across the 9,10-positions to form dihalogenated adducts [2] [4]. These addition products demonstrate the reduced aromatic character of anthracene compared to benzene. Upon heating or extended reaction times, the dihalogenated intermediates eliminate hydrogen halide to yield 9-substituted anthracene derivatives as the thermodynamically favored products [2] [4]. This temperature-dependent product distribution reflects the competing kinetic and thermodynamic control mechanisms operative in these transformations.
Friedel-Crafts acylation reactions proceed smoothly at the 9-position using aluminum chloride as catalyst, providing access to 9-acylanthracene derivatives [5] [6]. The enhanced reactivity compared to benzene facilitates reaction under milder conditions with improved yields. Sulfonation with sulfur trioxide or concentrated sulfuric acid similarly targets the 9-position, with kinetic studies revealing second-order kinetics dependent on both anthracene and sulfur trioxide concentrations [7].
The formylation reaction employing phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack conditions) represents an important synthetic transformation for introducing aldehyde functionality. The reaction proceeds via electrophilic attack at the 9-position, generating 9-anthracenecarboxaldehyde as the primary product [4]. Rate studies indicate moderate reaction rates compared to other electrophilic substitutions, requiring elevated temperatures (80-100°C) for practical conversion rates.
The reactivity patterns observed in electrophilic substitution reactions demonstrate anthracene's reduced aromatic character relative to benzene. The experimental rate enhancements of 20-100 fold compared to benzene reflect both the lower resonance stabilization energy and the accessibility of the 9,10-positions for electrophilic attack [2] [3]. These fundamental reactivity principles guide synthetic applications and provide insight into anthracene's role as an intermediate in polycyclic aromatic hydrocarbon formation pathways.
Anthracene demonstrates complex redox chemistry involving multiple electron transfer pathways and radical intermediate formation. The compound undergoes both single-electron and multi-electron processes, with reaction mechanisms dependent on the specific oxidizing or reducing agents employed [8] [9] [10].
Oxidation reactions of anthracene predominantly yield anthraquinone as the final product through various mechanistic pathways. Hydroxyl radical oxidation represents one of the most thoroughly studied processes, with kinetic investigations spanning temperatures from 58 to 1200 Kelvin [11]. The reaction exhibits complex temperature dependence, with rate constants following the expression k = 1.12 × 10⁻¹⁰ (T/300)⁻⁰·⁴⁶ cubic centimeters per molecule per second at lower temperatures [12]. At elevated temperatures (673-923 K), the mechanism transitions from hydroxyl addition to hydrogen abstraction, evidenced by kinetic isotope effects and Arrhenius parameter analysis [11].
Table 2: Reduction/Oxidation Pathways and Rate Constants
Reaction Type | Primary Product | Rate Constant | Temperature Range (K) | Mechanism |
---|---|---|---|---|
Hydroxyl Radical Oxidation | Anthraquinone | 1.12×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 58-1200 | OH addition/H abstraction |
Ozone Oxidation | Anthraquinone | k₁max = 6.4×10⁻³ s⁻¹ | 298-323 | Langmuir-Hinshelwood |
Fe(III)-Porphyrin Oxidation | Anthraquinone | Ea = 51.3 kJ/mol | 298-353 | Hydroxyl radical generation |
Lead Tetraacetate Oxidation | Anthraquinone | Second-order kinetics | 298-373 | Electron transfer |
Sodium Reduction | 9,10-Dihydroanthracene | Fast (seconds) | 273-323 | Single electron transfer |
Catalytic Hydrogenation | 9,10-Dihydroanthracene | Moderate (hours) | 298-373 | Hydrogenation |
Electron Transfer (Ru(bpy)₃³⁺) | Anthracene radical cation | k₂ = 10⁸ M⁻¹ s⁻¹ | 298 | Electron transfer disproportionation |
Ozone oxidation follows Langmuir-Hinshelwood kinetics, indicating surface adsorption processes control the reaction rate [13]. The maximum pseudo-first-order rate coefficient of 6.4 × 10⁻³ per second occurs under saturating ozone concentrations, with an equilibrium constant for ozone adsorption of 2.8 × 10⁻¹⁵ cubic centimeters [13]. Product studies reveal anthraquinone yields reaching 30% under optimal conditions, with water vapor having minimal impact on reaction efficiency [13].
Iron(III)-porphyrin catalyzed oxidation generates hydroxyl radicals through reaction with hydrogen peroxide under visible light irradiation [8] [14]. The activation energy of 51.3 kilojoules per mole indicates moderate energy barriers for the hydroxyl radical generation step [8]. Time-resolved studies confirm anthraquinone formation as the primary oxidation pathway, with reaction rates exhibiting exponential temperature dependence [8].
Electron transfer processes involving anthracene have been extensively studied using ruthenium(III) tris-bipyridine as a one-electron oxidant [9]. The multi-electron oxidation proceeds through radical cation formation followed by disproportionation reactions. Kinetic analysis reveals second-order decay kinetics for anthracene radical cations with rate constants approaching 10⁸ M⁻¹ s⁻¹ [9]. The disproportionation mechanism involves electron transfer between radical cations to generate dications, which subsequently undergo nucleophilic attack by water molecules [9].
Reduction reactions primarily target the 9,10-positions of anthracene, consistent with the enhanced reactivity of these positions. Sodium metal reduction in ethereal solvents proceeds via single-electron transfer to generate deeply colored radical anion intermediates [4] [10]. The radical anions exhibit characteristic electron spin resonance signals and serve as precursors for further chemical transformations [15]. Protonation of the radical anions yields 9,10-dihydroanthracene as the final reduction product [4].
Catalytic hydrogenation using transition metal catalysts selectively reduces the 9,10-double bond system while preserving the outer benzene rings [16]. The reaction proceeds through surface-bound intermediates on metal catalysts, with reaction rates dependent on hydrogen pressure and catalyst loading. Electron transfer-induced hydrogenation using gold and silver nanoparticles in micellar solutions demonstrates room-temperature activity with sodium borohydride as the hydrogen source [16].
Marcus electron transfer theory provides a theoretical framework for understanding the kinetics of anthracene redox processes [17] [18]. The theory successfully predicts rate constants for outer-sphere electron transfer reactions involving anthracene derivatives in non-aqueous solvents [17] [18]. Solvent effects follow the predictions of Marcus theory, with rate constants correlating with solvent reorganization energies and dielectric relaxation properties [17] [18]. The hydrodynamic radius of substituted anthracenes quantitatively accounts for variations in electron transfer rates, enabling accurate prediction of kinetic parameters for new derivatives [17] [18].
Radical formation pathways in anthracene systems involve both cation and anion radicals depending on reaction conditions [19] [20] [10]. Gas-phase radical reactions contribute to polycyclic aromatic hydrocarbon formation mechanisms in combustion and interstellar environments [19] [20]. The fluorenyl radical reaction with methyl radicals produces both anthracene and phenanthrene through distinct mechanistic pathways involving radical-radical recombination and ring expansion processes [19].
Anthracene photochemistry encompasses diverse reaction pathways including photodimerization, singlet oxygen reactions, and excited state transformations. These processes proceed through well-characterized mechanisms involving singlet and triplet excited states, with quantum yields and rate constants dependent on reaction conditions and molecular environment [21] [22] [23].
The [4+4] photodimerization of anthracene represents one of the most extensively studied photochemical reactions in organic chemistry [22] [24] [25]. The reaction proceeds through a concerted mechanism involving two anthracene molecules in their excited states, leading to formation of dianthracene photodimers with characteristic cyclobutane ring structures [22] [24].
Mechanistic investigations reveal that photodimerization occurs primarily from the singlet excited state, with fluorescence quenching and cyclization representing competing processes [26]. Kinetic studies demonstrate reaction rates following first-order kinetics with respect to anthracene concentration under typical experimental conditions [25]. The apparent first-order rate constant of 2.8 × 10⁻³ per second has been measured for anthracene photodimerization at 365 nanometers irradiation in chloroform solution [25].
Table 3: Photochemical Reaction Parameters and Quantum Yields
Reaction Type | Wavelength (nm) | Quantum Yield | Rate Constant | Primary Product | Solvent Effect |
---|---|---|---|---|---|
[4+4] Photodimerization | 350-400 | 0.1-0.7 | k = 2.8×10⁻³ s⁻¹ | Dianthracene | Moderate |
Singlet Oxygen Reaction | 365 (sensitized) | ~1.0 | Diffusion limited | Anthracene endoperoxide | Minimal |
Endoperoxide Formation | 365 (sensitized) | ~1.0 | Fast (minutes) | Anthracene endoperoxide | Minimal |
Endoperoxide Decomposition | 240-450 | 0.29 (270 nm) | t₁/₂ = 2.6 h at 90°C | Anthracene + ¹O₂ | Solvent dependent |
Triplet State Formation | 350-400 | 0.7 | τ = 65 ms | Triplet anthracene | Strong |
Fluorescence Emission | 400-500 | 0.30-0.36 | τ = 4.2 ns | Fluorescence | Strong |
The wavelength dependence of photodimerization reveals optimal efficiency in the 350-400 nanometer range, corresponding to the main absorption bands of anthracene [25] [27]. Quantum yields vary significantly with reaction conditions, ranging from 0.1 for unsubstituted anthracene to 0.7 for systems with enhanced intersystem crossing [26] [28]. Substituted anthracenes demonstrate modified reactivity patterns, with electron-withdrawing groups generally decreasing dimerization rates compared to the parent compound [25].
Excimer formation serves as a key intermediate in the photodimerization mechanism [26] [29]. The excimer represents a weakly bound complex between excited and ground-state anthracene molecules, characterized by broad, red-shifted emission bands [29] [30]. Rate constants for excimer formation reach 2.2 × 10⁹ per second at room temperature, requiring coupling with lattice motion and exhibiting activation energies of approximately 0.44 kilocalories per mole [29].
Crystalline state photodimerization exhibits unique features related to molecular packing and crystal constraints [27] [31]. Single crystal studies reveal spatially heterogeneous reaction dynamics with reaction front propagation observable on the optical length scale [27]. The cooperative nature of solid-state reactions leads to nonlinear kinetics following the Finke-Watzky model, with effective quantum yields changing by more than an order of magnitude during reaction progress [27].
Triplet-triplet annihilation provides an alternative pathway for photodimerization under certain conditions [32] [33] [34]. The process involves interaction between two triplet-excited anthracene molecules to produce one singlet excited state and one ground state molecule [32] [34]. Magnetic field effects on triplet-triplet annihilation have been observed, with luminescence intensity increases of 5% at 350 Oersted followed by decreases to 80% of zero-field values at higher field strengths [35].
Temperature effects on photodimerization kinetics follow Arrhenius behavior over limited ranges, with complex dependencies arising from competing processes [25] [26]. Solvent effects demonstrate moderate influence on reaction rates, with polar solvents generally decreasing dimerization efficiency through stabilization of charge-transfer states [36] [37]. Supercritical carbon dioxide provides an exceptional medium for efficient photodimerization, with rate constants on the order of 10¹¹ M⁻¹ s⁻¹ [37].
Anthracene reacts efficiently with singlet oxygen (¹O₂) to form stable endoperoxide derivatives through [4+2] cycloaddition mechanisms [21] [23] [38]. This reaction has gained significant attention for applications in singlet oxygen storage, photodynamic therapy, and chemical generation of reactive oxygen species [23] [39] [40].
The photooxygenation process typically requires a photosensitizer such as methylene blue or porphyrin derivatives to generate singlet oxygen from ground-state molecular oxygen [21] [23]. Upon irradiation at 365 nanometers in the presence of oxygen, anthracene derivatives undergo rapid conversion to endoperoxide intermediates with quantum yields approaching unity [21] [23]. The reaction proceeds through direct cycloaddition of singlet oxygen across the 9,10-positions of anthracene [23] [39].
Endoperoxide formation kinetics demonstrate strong dependence on anthracene substitution patterns and reaction media [41] [23] [40]. Theoretical calculations using density functional theory reveal that the highest occupied molecular orbital energy of anthracene correlates with singlet oxygen reactivity, providing predictive capability for new derivatives [23]. Steric hindrance from bulky substituents can significantly impact reaction rates and product selectivity [23] [40].
The thermal and photochemical decomposition of anthracene endoperoxides provides controlled release of singlet oxygen under mild conditions [23] [42] [43]. Thermolysis studies indicate first-order kinetics with half-lives of 2.6 hours at 90°C for metallacycle-bound endoperoxides [23]. The activation parameters for thermal decomposition depend on substituent effects and molecular environment, with values ranging from 20-30 kilocalories per mole [44] [42].
Photochemical decomposition of endoperoxides exhibits wavelength-dependent behavior [42] [43]. Excitation at wavelengths below 320 nanometers promotes formation of anthracene and diepoxide products, with maximum anthracene quantum yields of 29% achieved at 270 nanometers [42] [43]. Longer wavelength excitation (300-450 nanometers) leads to decreased total photochemistry quantum yields following the absorption spectrum tail [42] [43].
Base-catalyzed decomposition of anthracene endoperoxides represents an alternative pathway for controlled singlet oxygen release [44]. Catalytic amounts of weak bases induce endoperoxide cleavage to form anthraquinone and hydrogen peroxide through mechanisms involving nucleophilic attack on the endoperoxide bridge [44]. Density functional theory calculations support a mechanism involving base-assisted oxygen-oxygen bond cleavage rather than homolytic pathways [44].
Coordination-driven self-assembly enables the preparation of metallacycle endoperoxides with enhanced stability and controlled release properties [23]. Organoplatinum metallacycles containing six anthracene units undergo quantitative photooxygenation to form stable endoperoxide complexes [23]. These materials demonstrate months-long stability under ambient conditions while maintaining the ability to release singlet oxygen upon thermal activation [23].
The biological applications of anthracene endoperoxides in photodynamic therapy rely on their ability to generate singlet oxygen selectively in target tissues [39] [40]. Recent developments include perfluoroalkylated endoperoxides with enhanced stability and tissue penetration properties [45]. The reversible nature of endoperoxide formation enables multiple cycles of singlet oxygen capture and release, making these systems attractive for therapeutic applications [39] [40].
Irritant;Health Hazard